2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
Description
This compound features a quinoline-4-carboxamide core linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety and a phenyl substituent on the quinoline ring. The tetrahydrobenzothiazole group introduces conformational flexibility due to its non-planar, puckered ring structure, which may influence binding interactions in biological systems . Its synthesis likely involves cyclization reactions similar to those reported for related heterocycles, such as the treatment of β-alanine derivatives with brominated ketones to form tetrahydrobenzothiazole rings .
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-22(26-23-25-19-12-6-7-13-21(19)28-23)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-5,8-11,14H,6-7,12-13H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWLVEYNTBHDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Tetrahydrobenzothiazole Moiety: This involves the cyclization of appropriate thiourea derivatives with haloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the quinoline core with the tetrahydrobenzothiazole moiety using amide bond formation reactions, typically employing reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydrobenzothiazole moiety undergoes oxidation under specific conditions:
Key Findings :
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Oxidation of the benzothiazole sulfur generates sulfoxides, which can further oxidize to sulfones under prolonged reaction times .
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The quinoline ring resists mild oxidation but undergoes hydroxylation under strong oxidative conditions.
Reduction Reactions
The quinoline nitrogen and carbonyl groups participate in reduction:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Quinoline ring reduction | H₂, Pd/C catalyst | Tetrahydroquinoline derivatives | |
| Amide reduction | LiAlH₄ in anhydrous THF | Secondary amine |
Mechanistic Insights :
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Catalytic hydrogenation selectively reduces the quinoline ring’s pyridine moiety without affecting the benzothiazole.
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Strong reducing agents like LiAlH₄ cleave the amide bond, yielding amines.
Nucleophilic Substitution
The carboxamide group and benzothiazole nitrogen serve as nucleophilic sites:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Amide alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated carboxamide derivatives | |
| Thiocyanation | NH₄SCN, Br₂ in acetic acid | Thiocyanato-substituted benzothiazole |
Example :
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Reaction with bromine and ammonium thiocyanate introduces a thiocyanate group at the benzothiazole’s 6-position, forming 2-amino-6-thiocyanato benzothiazole intermediates .
Ring-Opening and Cyclization
The tetrahydrobenzothiazole ring undergoes ring-opening under acidic or basic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic ring-opening | HCl (conc.), reflux | Mercaptoaniline derivatives | |
| Base-mediated cyclization | NaOH, ethanol, 80°C | Fused pyrimidinone heterocycles |
Case Study :
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In glacial acetic acid, the benzothiazole ring opens to form intermediates that cyclize with anthranilic acid, yielding quinazolin-4-one derivatives .
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s interactions with biological systems involve:
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Enzymatic inhibition : Competitive binding to ATP pockets in kinases via hydrogen bonding with the carboxamide group.
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Intercalation : Quinoline moiety inserting into DNA helices, disrupting replication.
Stability and Degradation
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Photodegradation : UV exposure in solution leads to cleavage of the carboxamide bond, forming quinoline-4-carboxylic acid and benzothiazole fragments.
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Hydrolysis : Acidic or basic conditions hydrolyze the amide bond, with half-lives of 12–48 hours depending on pH.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzothiazole and quinoline exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that similar compounds can target specific signaling pathways involved in tumor growth .
1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. This makes 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide a candidate for further investigation as a novel antimicrobial agent .
Pharmacological Research
2.1 Receptor Interaction Studies
The compound may act as a ligand for various receptors, including adenosine and serotonin receptors. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects. Research has highlighted the importance of receptor selectivity in the design of new drugs targeting neurological disorders .
2.2 Neuroprotective Effects
Preliminary studies suggest that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems is a key area of focus in ongoing research .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. SAR studies reveal that modifications to the benzothiazole and quinoline moieties can enhance biological activity while reducing toxicity .
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, while the tetrahydrobenzothiazole moiety could interact with protein active sites, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Quinoline vs. Propanoic Acid Core: The target compound and the analog in retain the quinoline-4-carboxamide scaffold, which is associated with π-π stacking interactions in drug-receptor binding.
- Substituent Effects: The phenyl group on the target compound provides hydrophobicity, while the thiophen-2-yl group in introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals contacts) .
- Methoxy Group in : The 4-methoxyphenyl substituent could enhance solubility but may also affect metabolic stability due to increased susceptibility to oxidative demethylation .
Conformational and Crystallographic Insights
- Ring Puckering : The tetrahydrobenzothiazole ring in the target compound adopts a puckered conformation, as described by Cremer and Pople’s coordinates . This puckering may facilitate interactions with hydrophobic pockets in biological targets.
- Crystallographic Tools : Structures of these compounds are likely refined using programs like SHELXL () and visualized via ORTEP-3 (), ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method is the reaction of 2-aminothiophenol with phenylacetaldehyde in the presence of an acid catalyst to form a benzothiazole ring. The compound can also undergo various chemical reactions including oxidation and substitution, which can influence its biological properties.
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The following table summarizes key findings related to its biological activity.
The mechanism by which this compound exerts its biological effects is multifaceted. It may inhibit specific enzymes or interact with cellular receptors, leading to observed effects such as apoptosis in cancer cells or inhibition of bacterial growth. For instance, it has been noted that certain derivatives exhibit significant inhibition of AChE, which is relevant for neurodegenerative disease treatment .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for enhancing the efficacy of this compound. Modifications to the phenyl and benzothiazole moieties can significantly alter biological activity. For example:
- Hydroxyl Substituents: Hydroxyl groups can enhance solubility and reactivity.
- Alkyl Chain Variations: Different alkyl chains on the nitrogen atom can influence lipophilicity and membrane permeability.
A study indicated that compounds with non-aromatic substituents showed lower activity compared to those with aromatic amines, suggesting that aromaticity plays a critical role in biological interactions .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antimycobacterial Activity: A series of quinoline derivatives were tested against various mycobacterial species. The results indicated that compounds similar to this compound exhibited higher activity than traditional treatments like isoniazid .
- Neuroprotective Effects: In vitro studies demonstrated that certain derivatives could inhibit Aβ aggregation in Alzheimer’s models, suggesting potential neuroprotective properties .
- Cytotoxicity Assessment: The cytotoxic effects were evaluated against human cancer cell lines, revealing that some derivatives induced apoptosis without significant toxicity to normal cells .
Q & A
Q. Table 1. Representative Characterization Data
| Compound Derivative | NMR (δ, ppm) | HRMS ([M+H]) | Purity (HPLC) |
|---|---|---|---|
| 4-Chlorophenyl analog | 7.85 (d, J=8.5 Hz), 10.2 (s) | 456.10 | 96.5% |
| 4-Methoxyphenyl analog | 7.62 (d, J=8.2 Hz), 10.1 (s) | 452.12 | 95.8% |
Q. Table 2. Biological Screening Results
| Cell Line | IC (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 0.45 ± 0.12 | 12.3 |
| A549 | 0.78 ± 0.21 | 8.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
